molecular formula C9H9ClFI B14073901 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene

Cat. No.: B14073901
M. Wt: 298.52 g/mol
InChI Key: SOLULFDLCOEGTR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene (C₉H₉ClFI, molecular weight 298.52 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, fluorine at the 2-position, and iodine at the 3-position. Its IUPAC name is this compound, and its canonical SMILES string is C1=C(C(=C(C(=C1)F)I)CCCCl. The compound’s unique substitution pattern—combining chlorine, fluorine, and iodine—imparts distinct physicochemical properties, including enhanced electrophilicity and halogen-bonding capabilities, which make it valuable in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: The introduction of halogen atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as iodine monochloride (ICl) for iodination and fluorine gas (F2) or other fluorinating agents for fluorination.

    Alkylation: The attachment of the propyl chain to the benzene ring. This can be done using a Friedel-Crafts alkylation reaction, where 3-chloropropyl chloride is reacted with the halogenated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation using potassium permanganate (KMnO4) can convert the propyl chain into a carboxylic acid group.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves a palladium catalyst and a boronic acid reagent.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into the compound’s potential therapeutic properties, such as its use in designing new drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene exerts its effects depends on the specific application and the target molecules involved. In general, the compound’s halogen atoms can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and reactivity are influenced by halogen type, substituent positioning, and alkyl chain length. Key structural analogues include:

Compound Name Molecular Formula Halogen Substituents Key Features
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene C₉H₉ClFI 3-chloropropyl, 3-F, 5-I Higher steric hindrance due to iodine at 5-position; used in coupling reactions
1-(3-Bromopropyl)-2-fluoro-4-iodobenzene C₉H₉BrFI 3-bromopropyl, 2-F, 4-I Bromine enhances leaving-group ability; moderate antimicrobial activity
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene C₁₀H₁₀ClF₂IO 3-chloropropyl, difluoromethoxy, 3-I Difluoromethoxy group increases metabolic stability; explored in drug design
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene C₁₁H₁₄ClI 3-chloropropyl, 2-ethyl, 4-I Ethyl group enhances lipophilicity; high anticancer activity

Key Observations :

  • Halogen Effects : Iodine’s polarizability enhances halogen bonding in drug-receptor interactions, while chlorine and bromine improve electrophilicity for nucleophilic substitutions .
  • Substituent Positioning : Iodine at the 3-position (vs. 4- or 5-) reduces steric hindrance, favoring cross-coupling reactions like Suzuki or Heck .

Physicochemical Properties

Property 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene
Molecular Weight (g/mol) 298.52 343.43 346.54
XLogP3 4.7 5.1 3.9
Hydrogen Bond Acceptors 1 (F) 1 (F) 3 (F, O)
Heavy Atom Count 15 15 17
Solubility Low in water; soluble in DCM, THF Similar to chloro analog Improved solubility due to difluoromethoxy group

Notes:

  • XLogP3 : The higher logP of brominated analogs (5.1) correlates with increased lipophilicity and membrane permeability .
  • Solubility : Difluoromethoxy groups enhance solubility in polar aprotic solvents, aiding pharmaceutical formulation .

Mechanistic Insights :

  • Antimicrobial Action : Halogens disrupt bacterial membrane integrity via halogen-bond interactions with lipid bilayers .
  • Anticancer Activity: Iodine’s radio-opacity enables dual functionality in therapeutic and diagnostic (theranostic) applications .

Biological Activity

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of both fluorine and iodine atoms, suggests potential biological activities that warrant further investigation.

  • Molecular Formula : C₉H₈ClF I
  • Molecular Weight : 286.52 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes. For example, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Halogenated benzene derivatives have been studied for their anticancer properties. Research suggests that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Neuropharmacological Effects : Some derivatives of halogenated benzene compounds have been linked to neuropharmacological activities, such as modulating neurotransmitter systems. This may provide insights into the potential use of this compound in treating neurological disorders .

Antimicrobial Studies

A study conducted on halogenated compounds demonstrated that certain derivatives possess significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were recorded for various strains, indicating that modifications in the halogen substituents can enhance efficacy.

CompoundMIC (μg/mL)Target Organism
This compoundTBDStaphylococcus aureus
2-Fluoro-4-chlorobenzene16E. coli
3-Iodoaniline8Pseudomonas aeruginosa

Anticancer Activity

Research on related compounds has shown promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, a derivative with a similar structure exhibited IC₅₀ values in the low micromolar range, suggesting significant cytotoxicity.

CompoundIC₅₀ (μM)Cancer Cell Line
This compoundTBDHeLa
4-Bromo-aniline5MCF-7
2-Iodo-5-nitrobenzene10A549

The biological mechanisms through which this compound exerts its effects are hypothesized to involve:

  • Membrane Disruption : The lipophilic nature of halogenated compounds can lead to increased membrane permeability, resulting in cell lysis.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular function.
  • Signal Transduction Modulation : Potential interactions with receptors involved in cell signaling could alter pathways related to growth and survival.

Properties

Molecular Formula

C9H9ClFI

Molecular Weight

298.52 g/mol

IUPAC Name

1-(3-chloropropyl)-2-fluoro-3-iodobenzene

InChI

InChI=1S/C9H9ClFI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2

InChI Key

SOLULFDLCOEGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CCCCl

Origin of Product

United States

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